molecular formula C17H13FN2O B7860345 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde CAS No. 876063-47-7

3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B7860345
CAS No.: 876063-47-7
M. Wt: 280.30 g/mol
InChI Key: IBLPCLJREAKJBI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester in the presence of a catalyst. The fluorophenyl and o-tolyl groups are then introduced through subsequent reactions, such as electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various substituents onto the aromatic ring.

Scientific Research Applications

3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-1-o-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • 3-(4-Fluorophenyl)propionic acid

  • 4-Fluorocinnamic acid

  • 3-Chloro-4-fluorophenylpiperazine

These compounds share similarities in their aromatic structures but differ in their functional groups and biological activities.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLPCLJREAKJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165272
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876063-47-7
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876063-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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